molecular formula C10H18ClNO2 B1481393 3-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one CAS No. 2090303-09-4

3-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one

Cat. No.: B1481393
CAS No.: 2090303-09-4
M. Wt: 219.71 g/mol
InChI Key: HXNPPSAPQGQLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-2-8-7-12(6-4-9(8)13)10(14)3-5-11/h8-9,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNPPSAPQGQLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one, with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
IUPAC NameThis compound
PurityTypically 95%

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar piperidine structures often exhibit affinity for dopamine and serotonin receptors, which may contribute to their psychoactive effects.

Neuropharmacological Effects

Research on piperidine derivatives suggests potential applications in treating neurodegenerative diseases and psychiatric disorders. The compound may influence neurotransmitter levels, particularly dopamine, which is crucial in conditions like Parkinson's disease and schizophrenia.

Study 1: Neuroprotective Effects

A study conducted on a related piperidine compound demonstrated neuroprotective effects in animal models of Parkinson's disease. The compound was found to enhance dopaminergic signaling, leading to improved motor function and reduced neuroinflammation.

Study 2: Antidepressant Activity

Another study examined the antidepressant-like effects of a piperidine derivative in rodent models. Results indicated that the compound significantly reduced depressive behaviors, possibly through modulation of serotonin pathways.

Safety and Toxicology

While the therapeutic potential is promising, it is essential to evaluate the safety profile of this compound. Genotoxicity studies are crucial for understanding any potential risks associated with long-term use. Current literature suggests that while some piperidine derivatives exhibit low toxicity, comprehensive testing is necessary to confirm the safety of this specific compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one
Reactant of Route 2
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3-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.